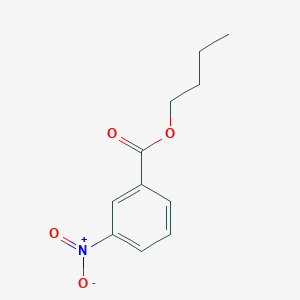

Butyl 3-nitrobenzoate

Description

Significance as an Aromatic Ester in Organic Synthesis and Materials Science Research

Aromatic esters are a crucial class of compounds in organic chemistry, widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com Butyl 3-nitrobenzoate, as a member of this class, is significant primarily as a synthetic intermediate. The presence of two key functional groups—the ester and the nitro group—on the aromatic ring allows for a range of chemical transformations.

In organic synthesis, the nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org A more common and highly significant reaction is the reduction of the nitro group to an amine (NH2). wikipedia.org This transformation makes this compound a precursor to butyl 3-aminobenzoate (B8586502), a valuable scaffold for creating dyes and pharmaceutical agents. wikipedia.org The ester functional group can undergo hydrolysis to yield 3-nitrobenzoic acid and butanol or participate in transesterification reactions to form different esters. numberanalytics.comalfa-chemistry.com

In materials science, the interest in nitroaromatic compounds stems from their electronic properties. nih.gov The strong dipole moment created by the nitro group can influence the molecular organization and bulk properties of materials. While research on this compound in materials is not extensive, related nitroaromatic compounds are investigated for applications in optoelectronics and as components in coordination polymers designed for chemical sensing. taylorandfrancis.com The detection of nitroaromatic compounds, which are used in explosives, is a significant area of research, and understanding the properties of molecules like this compound contributes to the development of new sensor technologies. taylorandfrancis.comresearchgate.net

Academic Context of Nitroaromatic Compounds and Ester Chemistry

The academic importance of this compound is best understood within the broader context of ester chemistry and nitroaromatic compounds. Esters are among the most common functional groups in organic chemistry and are known for their role in creating fragrances, flavors, and as essential intermediates. numberanalytics.com The synthesis of esters, particularly through methods like Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—is a fundamental topic in organic chemistry education and research. numberanalytics.com

Nitroaromatic compounds are a major class of industrial chemicals used as starting materials for a vast array of products, including dyes, polymers, pesticides, and explosives. nih.gov The introduction of a nitro group onto an aromatic ring is typically achieved through nitration, an electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid. scielo.br The chemistry of these compounds is dominated by the powerful electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the aromatic ring and any other substituents present. wikipedia.orgscielo.br In academic research, nitroaromatics are frequently used to explore reaction mechanisms, electronic effects, and as precursors for synthesizing amino compounds, which are themselves foundational for numerous bioactive molecules. wikipedia.orgnih.gov

Data Tables

Physicochemical Properties of this compound

This table summarizes key computed and experimental physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | nih.govnist.gov |

| Molecular Weight | 223.22 g/mol | nih.gov |

| XLogP3 (Lipophilicity) | 3.2 | nih.gov |

| Kovats Retention Index | 1766 (Semi-standard non-polar column) | nih.gov |

Identifiers for this compound

This table provides common chemical identifiers for easy database referencing.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6268-25-3 | nih.govnist.gov |

| PubChem CID | 235652 | nih.gov |

| InChIKey | ZJNPXOPNHRBFIP-UHFFFAOYSA-N | nih.govnist.gov |

| SMILES | CCCCOC(=O)C1=CC(=CC=C1)N+[O-] | nih.gov |

Spectroscopic Data References for this compound

This table indicates the availability of various types of spectral data for the structural elucidation of this compound.

| Spectrum Type | Availability Reference | Source |

| ¹³C NMR | SpectraBase | nih.gov |

| GC-MS | NIST Mass Spectrometry Data Center | nih.gov |

| IR (Vapor Phase) | SpectraBase | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6268-25-3 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

butyl 3-nitrobenzoate |

InChI |

InChI=1S/C11H13NO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8H,2-3,7H2,1H3 |

InChI Key |

ZJNPXOPNHRBFIP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Butyl 3 Nitrobenzoate

Esterification Strategies for 3-Nitrobenzoic Acid and Butanol

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and widely employed transformation in organic synthesis. For the preparation of Butyl 3-nitrobenzoate, various strategies have been developed, primarily focusing on the efficient reaction between 3-nitrobenzoic acid and butanol.

Direct Acid-Catalyzed Esterification Approaches

The most common method for the synthesis of this compound is the direct acid-catalyzed esterification, often referred to as Fischer-Speier esterification. This equilibrium-controlled reaction involves heating a mixture of 3-nitrobenzoic acid and butanol in the presence of a strong acid catalyst.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side and achieve high yields, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation. truman.edu

A typical laboratory procedure for a similar ester, methyl 3-nitrobenzoate, involves reacting 3-nitrobenzoic acid with an excess of methanol (B129727) in the presence of concentrated sulfuric acid and heating the mixture at reflux for one hour. chemijournal.com This general approach can be adapted for the synthesis of this compound by substituting methanol with butanol. The use of an entraining liquid like toluene (B28343) can facilitate the removal of water and improve the reaction yield. truman.edu

| Reactant 1 | Reactant 2 | Catalyst | Key Conditions |

| 3-Nitrobenzoic Acid | Butanol | Concentrated Sulfuric Acid | Reflux, removal of water |

This table represents a general approach to direct acid-catalyzed esterification for this compound based on established methods for similar esters.

Acid Chloride Intermediate Routes for Ester Formation

An alternative and often more rapid method for the synthesis of this compound involves the conversion of 3-nitrobenzoic acid into its more reactive acid chloride derivative, 3-nitrobenzoyl chloride. This intermediate is then reacted with butanol to form the final ester. This method avoids the equilibrium limitations of direct esterification and typically proceeds under milder conditions.

The first step involves the reaction of 3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For instance, heating 3-nitrobenzoic acid with an excess of thionyl chloride at reflux for several hours yields 3-nitrobenzoyl chloride. researchgate.net The excess thionyl chloride can be removed by distillation.

In the second step, the purified 3-nitrobenzoyl chloride is reacted with butanol. This reaction is typically carried out in the presence of a base, such as pyridine, which neutralizes the hydrochloric acid (HCl) generated during the reaction. The reaction of a similar compound, 4-nitrobenzoyl chloride, with various alcohols has been shown to proceed efficiently at reflux for about 50 minutes. rsc.org This general procedure can be applied to the synthesis of this compound from 3-nitrobenzoyl chloride and butanol.

| Step | Reactants | Reagents | Key Conditions | Product |

| 1 | 3-Nitrobenzoic Acid | Thionyl Chloride | Reflux | 3-Nitrobenzoyl Chloride |

| 2 | 3-Nitrobenzoyl Chloride, Butanol | Pyridine (optional) | Room temperature or gentle heating | This compound |

This table outlines the two-step synthesis of this compound via an acid chloride intermediate.

Catalytic Esterification Protocols

To overcome some of the drawbacks of using strong mineral acids as catalysts, such as corrosion and difficulty in separation, various heterogeneous and green catalytic systems have been explored for esterification reactions.

Heterogeneous acid catalysts, such as zeolites, offer several advantages, including ease of separation from the reaction mixture, reusability, and often higher selectivity. Zeolites are microporous aluminosilicate minerals with a well-defined crystalline structure that contains acidic sites within their pores. These acidic sites can effectively catalyze esterification reactions.

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this can be achieved through several approaches:

Use of Solid Acid Catalysts: As discussed above, replacing homogeneous mineral acids with reusable solid catalysts like zeolites or ion-exchange resins reduces waste and corrosion issues. kaust.edu.sa

Solvent-Free Conditions: Performing the reaction without a solvent, or in one of the reactants (e.g., using an excess of butanol as both reactant and solvent), minimizes the use and disposal of volatile organic compounds (VOCs). researchgate.netresearchgate.net Solvent-free esterification of aromatic acids using solid acid catalysts has been demonstrated to be an effective and environmentally friendly approach. chemijournal.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of esterification reactions, leading to shorter reaction times and potentially higher yields. researchgate.net This can contribute to energy efficiency, a key principle of green chemistry.

Influence of Reaction Conditions on Esterification Yield and Selectivity

The yield and selectivity of this compound synthesis are significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the efficiency of the process.

Temperature: Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration of butanol or the decomposition of the product. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side product formation. google.com

Catalyst Concentration: The concentration of the acid catalyst plays a critical role. A higher catalyst concentration generally leads to a faster reaction rate. However, using excessive amounts of a corrosive catalyst like sulfuric acid can complicate the work-up procedure and increase waste.

Molar Ratio of Reactants: As esterification is an equilibrium reaction, the molar ratio of 3-nitrobenzoic acid to butanol is a key factor. Using a large excess of butanol can shift the equilibrium towards the formation of the ester, thereby increasing the yield. nih.gov

Water Removal: The continuous removal of water formed during the reaction is a highly effective method to drive the equilibrium towards the product side and achieve high conversion rates. This can be accomplished by azeotropic distillation or by using a dehydrating agent. truman.edu

The following table, based on a study of the esterification of a similar compound, 4-fluoro-3-nitrobenzoic acid, with various alcohols under microwave conditions, illustrates the effect of temperature and alcohol type on the yield. Although the specific values will differ for this compound, the general trends are informative.

| Entry | Alcohol | Temperature (°C) | Yield (%) |

| 1 | Ethanol (B145695) | 130 | 85 |

| 2 | Propanol | 130 | 88 |

| 3 | Butanol | 130 | 92 |

| 4 | Pentanol | 130 | 90 |

Data adapted from a study on a structurally similar compound to illustrate the influence of reaction conditions. researchgate.net This data is not for this compound but provides a general trend.

Regioselective Nitration in Aromatic Ester Synthesis

The regioselective introduction of a nitro group onto an aromatic ring is a critical step in the synthesis of nitroaromatic compounds, including the precursors to this compound. The position of nitration is dictated by the directing effects of the substituents already present on the benzene (B151609) ring.

Electrophilic Aromatic Substitution Mechanisms in Nitrobenzoate Formation

The formation of nitrobenzoates via nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction of concentrated nitric acid and sulfuric acid.

The ester group (-COOR) of butyl benzoate (B1203000) is a deactivating, meta-directing group. rsc.orgechemi.com This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions due to resonance effects, which place a partial positive charge on these carbons in the resonance hybrid. Consequently, the meta position, being less deactivated, is the preferential site for electrophilic attack.

The mechanism proceeds in two main steps:

Attack of the electrophile: The π electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Optimization of Nitration Selectivity and Yield

Several factors can be manipulated to optimize the selectivity and yield of the nitration reaction. Temperature control is paramount; the reaction is highly exothermic, and maintaining a low temperature (typically between 0 and 15°C) is crucial to prevent over-nitration and the formation of unwanted byproducts. echemi.comissr.edu.khsavemyexams.com

The slow, dropwise addition of the nitrating mixture to the substrate ensures that the concentration of the nitronium ion remains low and the temperature is kept under control. southalabama.edu After the addition is complete, the reaction mixture is often stirred at room temperature for a short period to ensure the reaction goes to completion. savemyexams.comsouthalabama.edu

The following table summarizes typical reaction conditions for the nitration of a benzoate ester, which are applicable to the synthesis of this compound.

| Parameter | Condition | Rationale |

| Reactants | Methyl benzoate, Conc. Nitric Acid, Conc. Sulfuric Acid | Generation of nitronium ion for electrophilic substitution. |

| Temperature | 0-10°C during addition | To control the exothermic reaction and minimize byproduct formation. echemi.com |

| Addition Rate | Slow, dropwise | To maintain temperature control and prevent localized overheating. southalabama.edu |

| Reaction Time | 15 minutes post-addition | To allow the reaction to proceed to completion. savemyexams.com |

| Work-up | Pouring onto ice | To quench the reaction and precipitate the solid product. savemyexams.comsouthalabama.edu |

Purification of the crude product is typically achieved through recrystallization, often from an alcohol or a mixed solvent system like ethanol-water, to obtain a product with a sharp melting point and high purity. savemyexams.com

Strategies for Multi-Step Synthetic Route Optimization

A key strategy involves the careful selection of reaction conditions and purification methods at each stage. For instance, in the synthesis of this compound via 3-nitrobenzoic acid, ensuring the complete dryness of the 3-nitrobenzoic acid before the esterification step is critical, as the presence of water can shift the equilibrium of the Fischer esterification reaction, reducing the yield of the desired ester. truman.edu

The choice between the two primary synthetic routes can also be a point of optimization. While direct nitration of butyl benzoate is a more direct route, the nitration of benzoic acid followed by esterification may be preferable due to potentially higher yields and easier purification of the intermediate and final products. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of Butyl 3 Nitrobenzoate

Reactions Involving the Nitro Group

The transformation of the nitro group into an amino group is a cornerstone of synthetic organic chemistry. For Butyl 3-nitrobenzoate, this reduction can be achieved through several distinct pathways, each with its own mechanistic nuances and practical considerations. These methods include catalytic hydrogenation, metal-mediated reductions, and electrochemical approaches.

Reduction Pathways to Amine Derivatives

The conversion of the nitro group in aromatic compounds like this compound to an amine proceeds through a series of intermediates. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the corresponding amine (R-NH₂). The specific conditions of the reduction can influence the stability and isolation of these intermediates.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. The process typically involves the use of a metal catalyst, most commonly palladium on a carbon support (Pd/C), and a source of hydrogen gas (H₂). youtube.commasterorganicchemistry.com

The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of the metal catalyst. aiinmr.com It can be summarized in the following steps:

Adsorption: Both the this compound and hydrogen molecules are adsorbed onto the surface of the palladium catalyst. The π-system of the aromatic ring and the nitro group interact with the metal surface.

Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the palladium surface, forming reactive hydrogen atoms adsorbed on the catalyst.

Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the nitro group. This is a concerted mechanism where the addition of hydrogen occurs with syn-stereoselectivity. youtube.com The nitro group is progressively reduced to nitroso, then to hydroxylamine, and finally to the amine.

Desorption: The final product, Butyl 3-aminobenzoate (B8586502), has a weaker affinity for the catalyst surface and is desorbed, freeing up the active sites for further reaction cycles.

High yields, often approaching quantitative, can be achieved under relatively mild conditions, making this a preferred method in many synthetic applications. sciencemadness.orgchemicalforums.com

Table 1: Typical Conditions for Catalytic Hydrogenation of Nitrobenzoate Esters

| Substrate | Catalyst | Solvent | Pressure (H₂) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl 3-nitrobenzoate | Pd/C | Methanol (B129727) | Atmospheric | Room Temp. | High | chemicalforums.com |

| Methyl 3-nitrobenzoate | 5% Pd/C (2 mol%) | Methanol | Atmospheric | Room Temp. | Quantitative | sciencemadness.org |

| Methyl 3-nitrobenzoate | <0.5 mol% Pd-C | Methanol | >3 bar | Room Temp. | Quantitative | sciencemadness.org |

The reduction of nitroarenes using dissolving metals in acidic media is a classic and robust synthetic method. Common metals employed for this transformation include iron, zinc, and tin.

The general mechanism for metal-mediated reduction involves the transfer of electrons from the metal to the nitro compound, followed by protonation by the acidic solvent. For the reduction of this compound with iron powder in the presence of an acid like hydrochloric acid (the Béchamp reduction), the process can be outlined as follows:

Electron Transfer: Iron metal acts as a single electron donor, reducing the nitro group. This process is repeated multiple times throughout the reaction sequence.

Protonation: The negatively charged intermediates abstract protons from the acidic medium.

Intermediate Formation: The reaction proceeds through the formation of nitroso and hydroxylamine intermediates.

Final Product: The hydroxylamine intermediate is further reduced to the corresponding amine, Butyl 3-aminobenzoate.

Iron is often preferred due to its low cost and effectiveness. youtube.com Zinc powder is also a viable reducing agent, often used with acetic acid or ammonium (B1175870) chloride. youtube.com These methods are particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.

Table 2: Conditions for Metal-Mediated Reduction of Aromatic Nitro Compounds

| Substrate | Metal | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Nitrobenzene (B124822) | Iron | Hydrochloric Acid | Water | Reflux | Aniline | ~90 | youtube.com |

| Ethyl 4-nitrobenzoate | Indium | Ammonium Chloride | Ethanol (B145695)/Water | Reflux, 2.5 hr | Ethyl 4-aminobenzoate | 90 | orgsyn.org |

| 3-Methoxyphenylnitrile | Iron Powder | Acetic Acid, Water, Ethanol | Ultrasound, 35 kHz | 60°C, 2.5 hr | 3-Methoxyaniline | 89 | researchgate.net |

Electrochemical methods offer a clean and controllable alternative for the reduction of nitro compounds. The reduction potential of the nitro group can be precisely controlled, which can allow for the selective formation of intermediates.

The electrochemical reduction of nitroaromatic compounds like this compound typically proceeds in a stepwise manner. In aqueous or protic media, the reduction often involves a four-electron, four-proton process to form the hydroxylamine derivative. This can be followed by a further two-electron, two-proton reduction to the amine.

Studies on butyl-pyrene nitrobenzoate derivatives have shown that the reduction is susceptible to generating the corresponding hydroxylamine derivative. uchile.cl The ease of reduction is influenced by the position of the nitro group on the aromatic ring. uchile.cl For 3-nitrobenzoate derivatives, the reduction potential is influenced by the inductive effect of the ester group. uchile.cl Investigations into the electrochemical reduction of 3-nitro-benzoic acid have demonstrated a three-electron process leading to a nitroso species. pku.edu.cn The formation of the hydroxylamine is a key intermediate in the pathway to the amine. nih.gov

Table 3: Electrochemical Reduction Data for Nitrobenzoate Derivatives

| Compound | Method | Electrode | Medium | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-(pyren-1-yl)butyl-3-nitrobenzoate | Cyclic Voltammetry | Glassy Carbon | Britton-Robinson buffer | Formation of hydroxylamine derivative | uchile.cl |

| 3-Nitro-benzoic acid | Cyclic Voltammetry, Controlled Potential Electrolysis | Platinum | DMSO | Reduction via a three-electron process to a nitroso species | pku.edu.cn |

| 4-Nitrobenzoate | Nitroreductase from R. eutropha | - | - | Exclusive formation of 4-hydroxylaminobenzoate | nih.gov |

A significant challenge in the synthesis of complex molecules is the selective transformation of one functional group in the presence of others. In the case of this compound, the ester group is also susceptible to reduction under certain conditions. Therefore, chemoselective reduction of the nitro group is crucial.

Catalytic hydrogenation with palladium on carbon is often highly chemoselective for the reduction of a nitro group over an ester. nih.govrsc.org This selectivity arises from the strong adsorption of the nitro group onto the catalyst surface compared to the ester functionality.

Metal-mediated reductions can also be tailored for chemoselectivity. For instance, iron powder in the presence of a mild acid is known to selectively reduce nitro groups without affecting esters or other sensitive functionalities like halides and nitriles. researchgate.netnih.gov The use of indium metal with ammonium chloride in aqueous ethanol has also been reported for the selective reduction of aromatic nitro compounds to their corresponding amines in good yields, leaving other functional groups intact. orgsyn.org

The kinetics of nitro group reduction are influenced by several factors, including the nature of the substituent on the aromatic ring, the catalyst, and the reaction conditions. For this compound, the electron-withdrawing nature of the butyl ester group at the meta position influences the electron density of the nitro group and thus its reduction rate.

Kinetic studies on the reduction of substituted nitroarenes have generally shown that electron-withdrawing groups increase the rate of reduction. This is because they lower the electron density on the nitro group, making it more susceptible to nucleophilic attack by the reducing agent or to accept electrons at a cathode.

In catalytic hydrogenation, the rate of reduction can be influenced by the adsorption equilibrium of the substrate on the catalyst surface. acs.org For metal-mediated reductions, the rate can be limited by mass transfer of the nitro compound to the metal surface. nm.gov In electrochemical reductions, the rate is dependent on the applied potential and the rate of electron transfer.

Table 4: Kinetic Parameters for the Reduction of Substituted Nitroaromatics

| Reaction | Catalyst/System | Observation | Implication for this compound | Reference |

|---|---|---|---|---|

| Reduction of 4-nitrophenol | Metal nanoparticles | Reduction proceeds via 4-hydroxylaminophenol as a stable intermediate. | The reduction of this compound likely proceeds through a stable hydroxylamine intermediate. | acs.org |

| Reduction of nitrobenzene | Iron powder | Rate is controlled by mass transfer to the metal surface. | The reduction rate of this compound with iron may be enhanced by vigorous stirring. | nm.gov |

| Reduction of 4-nitrobenzoate | Nitroreductase | Chemoselective reduction to the hydroxylamine. | Enzymatic methods could offer high chemoselectivity for the reduction of this compound. | nih.gov |

Impact of the Nitro Group on Aromatic Ring Reactivity (e.g., Deactivation in Electrophilic Substitution)

The reactivity of the benzene (B151609) ring in this compound toward electrophilic aromatic substitution is profoundly influenced by the presence of the nitro (-NO₂) group. The nitro group is a potent deactivating group, meaning it reduces the rate of electrophilic substitution compared to unsubstituted benzene. quora.comquora.com This deactivation stems from the powerful electron-withdrawing nature of the group, which operates through two distinct electronic mechanisms:

Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and bonded to two even more electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. libretexts.org

Resonance Effect (-R): The nitro group can actively pull pi-electron density out of the aromatic ring via resonance. This delocalization of electrons creates partial positive charges on the ortho and para positions of the ring. quora.comquora.comresearchgate.net

The combination of these effects significantly lowers the electron density of the aromatic ring, making it a weaker nucleophile and thus less reactive toward incoming electrophiles. quora.com

Furthermore, the ester group (-COOBu) is also an electron-withdrawing and deactivating group. Consequently, both substituents work to decrease the ring's reactivity. When substitution is forced to occur under harsh conditions, it is directed primarily to the meta position. quora.comaiinmr.com This is because the resonance effect of the nitro group depletes electron density most significantly at the ortho and para positions, leaving the meta position as the least deactivated and most favorable site for electrophilic attack. quora.comaiinmr.com

Reactions of the Ester Moiety

The chemical reactivity of this compound is also defined by its ester functionality. The primary reaction of the ester moiety is hydrolysis, the cleavage of the ester bond by water, which can be catalyzed by either acid or base.

Hydrolysis Kinetics and Mechanistic Studies

The hydrolysis of this compound results in the formation of 3-nitrobenzoic acid and butanol. The kinetics and underlying mechanism of this transformation are highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis Mechanisms and Rates

Under acidic conditions, the hydrolysis of esters like this compound proceeds via a mechanism commonly referred to as A-AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.govlibretexts.org This is a reversible process. libretexts.org The mechanism involves the following key steps:

Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgquora.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic carbonyl carbon. libretexts.org

Intermediate Formation: This attack results in the formation of a tetrahedral intermediate. epa.gov

Proton Transfer: A proton is transferred from the attacking water moiety to the butoxy oxygen atom, converting it into a better leaving group (butanol).

Elimination: The tetrahedral intermediate collapses, expelling a molecule of butanol.

Deprotonation: The resulting protonated carboxylic acid loses a proton to regenerate the acid catalyst and yield the final product, 3-nitrobenzoic acid. quora.com

Base-Catalyzed Hydrolysis Mechanisms and Rates (Saponification)

The base-catalyzed hydrolysis of an ester is known as saponification. libretexts.orgmsu.edu This reaction is effectively irreversible and generally proceeds via a B-AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. epa.gov

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. epa.gov

Intermediate Formation: A tetrahedral intermediate with a negative charge on the oxygen atom is formed. epa.gov

Collapse of Intermediate: The intermediate collapses, and the C-O bond cleaves, eliminating the butoxide ion (⁻O-Bu) as the leaving group.

The final products are an alcohol (butanol) and the salt of the carboxylic acid (e.g., sodium 3-nitrobenzoate). An acidic workup is required to protonate the carboxylate and isolate the neutral 3-nitrobenzoic acid. orgsyn.org Studies on analogous compounds like methyl 3-nitrobenzoate show that saponification is the dominant reaction pathway in basic solutions. orgsyn.orgoieau.fr

| Condition | Catalyst | Initial Products | Final Products (after workup) |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | H₃O⁺ | 3-Nitrobenzoic Acid + Butanol | 3-Nitrobenzoic Acid + Butanol |

| Basic (e.g., NaOH, H₂O, heat) | OH⁻ | Sodium 3-nitrobenzoate + Butanol | 3-Nitrobenzoic Acid + Butanol |

Influence of Steric and Electronic Factors on Hydrolysis

Both steric and electronic factors inherent in the structure of this compound affect its hydrolysis rate.

Electronic Factors: The rate of saponification is highly sensitive to electronic effects. The presence of the electron-withdrawing nitro group at the meta-position makes the carbonyl carbon significantly more electron-deficient (electrophilic). oieau.frpearson.com This heightened electrophilicity accelerates the rate-determining step—the nucleophilic attack of the hydroxide ion. Linear Free Energy Relationships, such as the Hammett equation (log(k/k₀) = ρσ), quantify this effect. The 3-nitro group has a positive Hammett substituent constant (σ) of +0.71, indicating a substantial increase in the hydrolysis rate compared to the unsubstituted benzoate (B1203000) ester. oieau.fr

Steric Factors: The butoxy group is sterically larger than a methoxy (B1213986) or ethoxy group. This increased bulk can moderately hinder the approach of the nucleophile (H₂O or OH⁻) to the carbonyl carbon, a phenomenon known as steric hindrance. union.edu This effect would tend to decrease the rate of hydrolysis compared to methyl 3-nitrobenzoate. However, for this compound, the powerful activating electronic effect of the nitro group is the dominant factor controlling the hydrolysis rate.

| Substituent (at meta or para position) | Hammett Constant (σ) | Qualitative Effect on Rate |

|---|---|---|

| 4-Methoxy | -0.27 | Decreases Rate (Electron Donating) |

| 4-Methyl | -0.17 | Decreases Rate (Electron Donating) |

| H (unsubstituted) | 0.00 | Baseline |

| 4-Chloro | 0.23 | Increases Rate (Electron Withdrawing) |

| 3-Nitro | 0.71 | Strongly Increases Rate (Electron Withdrawing) |

| 4-Nitro | 0.78 | Strongly Increases Rate (Electron Withdrawing) |

Data adapted from a study on methyl benzoates, illustrating the principle applicable to butyl benzoates. oieau.fr

Role of Intermediates in Hydrolysis Pathways

The central feature of both acid- and base-catalyzed ester hydrolysis mechanisms is the formation of a tetrahedral intermediate . epa.govsemanticscholar.org This high-energy, transient species is formed when the nucleophile (water or hydroxide) attacks the sp²-hybridized carbonyl carbon, causing it to re-hybridize to an sp³ geometry.

In the B-AC2 (saponification) pathway, this intermediate possesses a negatively charged oxygen atom. Its collapse is the rate-determining step, and it proceeds by ejecting the most stable leaving group, which is typically the alkoxide (butoxide in this case). epa.gov

Transesterification Reactions and Their Applications

Transesterification is a fundamental organic reaction involving the conversion of one ester into another through the exchange of the alkoxy group. This process can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com In the context of this compound, transesterification offers a pathway to synthesize a variety of other 3-nitrobenzoate esters, which may have applications in the synthesis of more complex molecules.

The mechanism of transesterification proceeds via a tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. wikipedia.org The reaction is reversible, and the equilibrium can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the butanol byproduct. wikipedia.org

While specific studies detailing the transesterification of this compound are not extensively documented in publicly available literature, the principles of transesterification of aromatic esters are well-established and can be applied. For instance, the transesterification of methyl 2-nitroacetate has been studied, highlighting that while it is less reactive than similar compounds like methyl acetoacetate, the reaction can be promoted by protic and Lewis acid catalysts. researchgate.net Dibutyltin(IV) oxide has been shown to be an effective catalyst for the transesterification of methyl 2-nitroacetate with various alcohols, yielding the corresponding 2-nitroacetate esters in good yields. researchgate.net

Potential transesterification reactions of this compound could involve reacting it with other alcohols, such as methanol or ethanol, in the presence of an acid or base catalyst to yield methyl 3-nitrobenzoate or ethyl 3-nitrobenzoate, respectively. The choice of catalyst and reaction conditions would be crucial in achieving high conversion and yield.

Table 1: Potential Transesterification Reactions of this compound

| Reactant Alcohol | Catalyst (Example) | Potential Product |

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 3-nitrobenzoate |

| Ethanol | Sodium Ethoxide (NaOEt) | Ethyl 3-nitrobenzoate |

| Isopropanol | Titanium(IV) Isopropoxide | Isopropyl 3-nitrobenzoate |

This table presents potential reactions based on general principles of transesterification and may not reflect experimentally verified outcomes for this compound.

The application of such transesterification reactions would lie in modifying the ester group to suit the requirements of a subsequent synthetic step, for example, to alter solubility or reactivity.

Exploration of Other Potential Functional Group Transformations

Beyond transesterification, the chemical reactivity of this compound extends to transformations involving the nitro group and the ester linkage, opening avenues for the synthesis of a diverse range of derivatives.

One of the most significant transformations is the reduction of the nitro group to an amino group, yielding butyl 3-aminobenzoate. This conversion is a critical step in the synthesis of various biologically active molecules and other functional materials. The reduction can be effectively achieved through catalytic hydrogenation. For instance, the reduction of tert-butyl 3-nitrobenzoate to tert-butyl 3-aminobenzoate has been accomplished using 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. nih.gov A similar strategy would be applicable to this compound.

Another method for the reduction of the nitro group involves the use of reducing agents like zinc powder in the presence of acetic acid.

Table 2: Reduction of this compound to Butyl 3-Aminobenzoate

| Reagents | Product |

| H₂, 10% Pd/C | Butyl 3-aminobenzoate |

| Zn, Acetic Acid | Butyl 3-aminobenzoate |

The resulting butyl 3-aminobenzoate is a valuable intermediate. The amino group can undergo a wide range of further reactions, including acylation, alkylation, and diazotization, leading to a vast array of substituted benzene derivatives.

Another important reaction is the hydrolysis of the ester group . Under basic conditions, this compound can be saponified to yield 3-nitrobenzoic acid upon acidification. orgsyn.org This reaction is essentially the reverse of esterification and allows for the deprotection of the carboxylic acid functionality. The mechanism of ester hydrolysis in aqueous solution is well-understood and typically involves the addition of a hydroxide ion to the carbonyl carbon. oieau.fr

The 3-nitrobenzoic acid obtained from hydrolysis is a versatile building block in its own right, finding use in the synthesis of various pharmaceuticals and other specialty chemicals.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For Butyl 3-nitrobenzoate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been pivotal in confirming its structure.

¹H NMR for Proton Environment and Ester Formation Confirmation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule, confirming the presence of both the butyl chain and the substituted aromatic ring, and verifying the formation of the ester linkage.

The signals corresponding to the butyl group protons appear in the upfield region of the spectrum. The terminal methyl group (CH₃) protons are expected to produce a triplet, while the three methylene (B1212753) groups (CH₂) adjacent to the ester oxygen, each other, and the terminal methyl group will appear as distinct multiplets. The chemical shifts and splitting patterns of these protons are influenced by their proximity to the electron-withdrawing ester functionality.

The aromatic region of the spectrum is characterized by signals from the four protons on the nitro-substituted benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and give rise to a complex series of multiplets. The electron-withdrawing nature of both the nitro group and the ester group significantly influences the chemical shifts of these aromatic protons, generally shifting them to a lower field compared to unsubstituted benzene.

A comparative analysis with the known ¹H NMR data of methyl 3-nitrobenzoate and butyl benzoate (B1203000) aids in the precise assignment of these signals. rsc.org For instance, the characteristic signals for the butyl chain in butyl benzoate and the aromatic protons in methyl 3-nitrobenzoate provide a strong basis for the interpretation of the this compound spectrum. rsc.org

¹³C NMR for Carbonyl and Aromatic Carbon Assignment

The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom in this compound. The spectrum is expected to show a total of 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

The carbonyl carbon (C=O) of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 160-170 ppm. The presence of this signal is a definitive confirmation of the ester functional group. The carbon atom of the butyl chain attached to the ester oxygen (O-CH₂) also exhibits a downfield shift compared to the other aliphatic carbons.

The aromatic region of the ¹³C NMR spectrum will display signals for the six carbons of the benzene ring. The carbon atom attached to the nitro group (C-NO₂) is significantly influenced by the strong electron-withdrawing effect of this group, resulting in a downfield shift. The other aromatic carbons also show distinct chemical shifts based on their position relative to the ester and nitro substituents. The analysis of these shifts, when compared to data for similar compounds like methyl 3-nitrobenzoate and butyl benzoate, allows for the unambiguous assignment of each carbon atom. rsc.orgaiinmr.comwisc.edu

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-COOR | 130 - 135 |

| Other Aromatic C | 120 - 140 |

| O-CH₂ | 60 - 70 |

| Other Aliphatic CH₂ | 15 - 35 |

| CH₃ | 10 - 15 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques

To further resolve the complex NMR spectra and provide definitive assignments of proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum would reveal the scalar coupling relationships between protons, allowing for the tracing of the connectivity within the butyl chain and the assignment of adjacent protons on the aromatic ring. chegg.comchegg.com For example, the correlation between the triplet of the terminal methyl group and the adjacent methylene group in the butyl chain would be clearly visible.

An HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This technique provides a powerful method to unambiguously assign the signals in the ¹³C NMR spectrum by linking them to their attached protons, whose signals are often better resolved in the ¹H NMR spectrum. chegg.comchegg.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of their chemical bonds.

Vibrational Analysis and Assignment of Characteristic Frequencies (e.g., C=O, NO₂)

The IR and Raman spectra of this compound are dominated by the characteristic vibrational modes of the ester and nitro functional groups.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the ester. This peak is typically observed in the region of 1720-1740 cm⁻¹. The exact position of this band is sensitive to the electronic environment.

The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically observed as a strong band in the range of 1520-1560 cm⁻¹, while the symmetric stretch appears as a medium to strong band between 1340 and 1370 cm⁻¹. chegg.com The presence and positions of these bands are a clear indication of the nitro functionality.

Other important vibrational modes include the C-O stretching vibrations of the ester group, which typically appear in the region of 1000-1300 cm⁻¹, and the aromatic C-H and C=C stretching vibrations. sciencing.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester (C=O) | Stretching | 1720 - 1740 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |

| Ester (C-O) | Stretching | 1000 - 1300 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular structure and sample phase.

Identification of Functional Group Presence and Conjugation Effects

The combined analysis of IR and Raman spectra unequivocally confirms the presence of the key functional groups in this compound. The intensity of the carbonyl stretching vibration in the IR spectrum is a strong indicator of the ester group, while the characteristic NO₂ stretching bands confirm the presence of the nitro group.

Furthermore, the positions of these vibrational bands can provide insights into electronic effects such as conjugation. The ester group is in conjugation with the aromatic ring, which can lead to a slight lowering of the C=O stretching frequency compared to a non-conjugated ester. This is due to the delocalization of π-electrons, which weakens the C=O double bond character. Similarly, the electronic interplay between the nitro group and the ester group, mediated by the aromatic ring, can influence the frequencies of the NO₂ stretching vibrations. A detailed analysis of these shifts, in comparison to model compounds, can provide a deeper understanding of the electronic structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This data is invaluable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₃NO₄. nih.gov This corresponds to a calculated molecular weight of approximately 223.22 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M⁺) is formed when the molecule loses one electron. The detection of this peak is crucial for confirming the molecular weight of the compound. For this compound, the molecular ion is expected at a mass-to-charge ratio (m/z) of 223.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | nih.gov |

| Molecular Weight | 223.22 g/mol | nih.gov |

| Exact Mass | 223.08445790 Da | nih.gov |

Electron ionization (EI) is a common technique used in mass spectrometry that subjects the sample to a high-energy electron beam, causing both ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides significant structural information.

For this compound, the major fragmentation pathways can be predicted based on the functional groups present: the butyl ester and the nitro-substituted benzene ring. Key fragmentation processes include:

Loss of the butoxy radical (•OC₄H₉): This would result in the formation of the 3-nitrobenzoyl cation at m/z 150. This is often a prominent peak in the mass spectra of benzoate esters.

Loss of butene (C₄H₈) via McLafferty rearrangement: This rearrangement involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of butene. This would lead to the formation of a radical cation of 3-nitrobenzoic acid at m/z 167.

Cleavage of the butyl group: Fragmentation of the butyl chain itself can occur, leading to the loss of alkyl radicals and the formation of ions at various smaller m/z values. A significant peak is often observed at m/z 57, corresponding to the butyl cation (C₄H₉⁺).

Fragmentation of the aromatic ring: The nitro-substituted benzene ring can also fragment. Common losses from nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

The NIST mass spectrum for this compound indicates prominent peaks at m/z 150, 56, and 76. nih.gov The peak at m/z 150 corresponds to the 3-nitrobenzoyl cation, as predicted. The peak at m/z 56 is likely due to the butene radical cation formed from the butyl group after fragmentation. The peak at m/z 76 is characteristic of a benzyne (B1209423) radical cation, formed by fragmentation of the aromatic ring.

| m/z | Proposed Fragment |

| 223 | [C₁₁H₁₃NO₄]⁺ (Molecular Ion) |

| 167 | [C₇H₅NO₄]⁺ (Loss of C₄H₈) |

| 150 | [C₇H₄NO₃]⁺ (Loss of •OC₄H₉) |

| 76 | [C₆H₄]⁺ (Benzyne radical cation) |

| 56 | [C₄H₈]⁺ (Butene radical cation) |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the sample is first vaporized and passed through a capillary column, which separates it from any impurities. The separated components then enter the mass spectrometer, where they are ionized and detected.

The retention time from the gas chromatogram provides a characteristic value for this compound under specific GC conditions. The NIST database lists a Kovats retention index of 1766 for this compound on a standard non-polar column. nih.gov By monitoring the total ion current, a chromatogram is produced. The presence of a single major peak at the expected retention time is a strong indicator of the sample's purity. The mass spectrum of this peak can then be compared to a library of known spectra for positive identification. The NIST database includes a GC-MS entry for this compound with the reference number 373005. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides invaluable information about the gaseous ions of a compound, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

As of the latest literature search, a single crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on the known crystal structures of similar molecules, such as methyl 4-hydroxy-3-nitrobenzoate and 3-nitrobenzonitrile, we can predict the likely structural features of this compound in the solid state. nist.govnih.govnist.govnih.govnih.gov

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide precise measurements of all bond lengths and angles. nih.gov For the aromatic ring, the C-C bond lengths are expected to be in the range of 1.38-1.40 Å, typical for a substituted benzene ring. The C-N bond connecting the nitro group to the ring would likely be around 1.47 Å. nist.gov The N-O bonds of the nitro group would be approximately 1.22-1.23 Å. nist.gov

Within the butyl ester group, the C=O double bond would be expected to have a length of about 1.20-1.22 Å, while the C-O single bonds of the ester would be around 1.33 Å (for the bond to the aromatic ring) and 1.45 Å (for the bond to the butyl group). The C-C single bonds within the butyl chain would be in the typical range of 1.52-1.54 Å. The bond angles around the sp² hybridized carbons of the benzene ring and the carbonyl group would be approximately 120°, while the angles around the sp³ hybridized carbons of the butyl chain would be close to the tetrahedral angle of 109.5°.

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent interactions. nih.gov These interactions, although weaker than covalent bonds, play a crucial role in determining the physical properties of the solid. researchgate.net

For this compound, several types of non-covalent interactions would be anticipated:

Hydrogen Bonding: While this compound does not have strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are likely to be present. The hydrogen atoms on the aromatic ring and the butyl chain can act as weak donors, forming interactions with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules.

π-π Stacking: The electron-deficient nitro-substituted benzene rings are expected to participate in π-π stacking interactions. nist.govnih.gov These interactions would likely involve an offset or "slipped" stacking arrangement to minimize electrostatic repulsion between the rings. The interplanar distance between stacked rings would be expected to be in the range of 3.3-3.7 Å. nist.gov

Analysis of Conformational Polymorphism

Conformational polymorphism is a phenomenon wherein a single chemical compound can exist in multiple crystalline forms, with the constituent molecules adopting different conformations. nist.govchemsynthesis.com This is particularly prevalent in molecules that possess flexible structural components, such as rotatable single bonds, which allow for different spatial arrangements of atoms. chemsynthesis.comnih.gov this compound, with its rotatable bonds within the butyl ester group and the potential for rotation around the C(aromatic)-C(ester) bond, is a candidate for exhibiting such behavior. The interplay between the conformational energy of the molecule and the packing energy of the crystal lattice determines which polymorph is most stable under a given set of conditions. nist.gov

The study of conformational polymorphism is critical as different polymorphs of a substance can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. nih.gov For organic esters, the orientation of the ester group relative to the aromatic ring is a key conformational variable. nih.gov

Due to a lack of specific published crystal structures for this compound, a detailed analysis can be effectively informed by examining a closely related analogue, Methyl 3-nitrobenzoate . This compound shares the same nitro-substituted aromatic core and ester functionality, differing only in the alkyl chain length. Theoretical and experimental studies on Methyl 3-nitrobenzoate have provided significant insights into its conformational preferences, which serve as a strong foundation for understanding the probable behavior of the butyl derivative.

Research on Methyl 3-nitrobenzoate has identified two primary low-energy rotational isomers, or conformers, arising from rotation around the C(aromatic)–C(carbonyl) bond. These are typically referred to as the syn and anti conformers (or sometimes cis and trans), defined by the dihedral angle between the plane of the aromatic ring and the plane of the ester group.

| Conformer | Description of Orientation | Relative Stability |

|---|---|---|

| syn-conformer | The ester's carbonyl oxygen is oriented on the same side as the nitro group. | Generally considered the more stable conformer due to favorable electrostatic interactions. |

| anti-conformer | The ester's carbonyl oxygen is oriented on the opposite side of the nitro group. | Slightly less stable than the syn-conformer. |

The existence and relative populations of these conformers can be investigated using a combination of spectroscopic techniques and computational modeling. While a definitive crystal structure for this compound is not publicly available, the crystallographic data for its methyl analogue provides a template for the expected molecular geometry and packing interactions.

Below is a representative table of crystallographic data for a conformer of Methyl 3-nitrobenzoate, illustrating the type of information obtained from single-crystal X-ray diffraction.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇NO₄ |

| Formula Weight | 181.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 11.21 |

| c (Å) | 9.33 |

| β (°) | 101.5 |

| Volume (ų) | 875.9 |

| Z | 4 |

The key structural feature distinguishing conformational polymorphs would be the dihedral angle between the benzene ring and the ester group. In the solid state, molecules often adopt a conformation that allows for the most efficient crystal packing, driven by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the longer, flexible butyl chain introduces additional conformational possibilities compared to the methyl group. This increased flexibility could potentially lead to a more complex polymorphic landscape, as the butyl chain can adopt various gauche and anti conformations.

The analysis of potential conformers for this compound would involve computational chemistry to model the energy of different rotational isomers. Key dihedral angles that would be investigated are:

ω₁ (O=C-O-C): Defines the planarity of the ester group.

ω₂ (C(ar)-C(ar)-C=O): Defines the rotation of the ester group relative to the aromatic ring.

ω₃, ω₄, ω₅ (C-C-C-C): Define the conformation of the butyl chain.

| Dihedral Angle | Description | Expected Value for Planar Conformer (°) |

|---|---|---|

| ω₁ (O=C-O-C) | Ester group planarity | ~180° |

| ω₂ (C(ar)-C(ar)-C=O) | Ring-Ester orientation | ~0° (syn) or ~180° (anti) |

| ω₃ (C-C-C-C in butyl) | Butyl chain conformation | ~180° (anti) or ±60° (gauche) |

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying and differentiating between polymorphs. Different crystal packing and molecular conformations lead to subtle changes in the vibrational modes of the molecule. For this compound, key vibrational bands to monitor would include the C=O stretching frequency of the ester, and the symmetric and asymmetric stretching frequencies of the NO₂ group. In different polymorphic forms, these bands may shift in frequency or change in intensity due to the different local environments.

Computational Chemistry and Theoretical Modeling of Butyl 3 Nitrobenzoate

Density Functional Theory (DFT) Applications

DFT methods are widely employed to predict the molecular properties and reactivity of nitroaromatic compounds. These calculations provide a theoretical framework to understand the experimental observations.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in the computational analysis of a molecule like butyl 3-nitrobenzoate involves geometry optimization to find the most stable three-dimensional structure. For related molecules like 4-methyl-3-nitrobenzoic acid, DFT calculations have been used to determine the optimized geometrical parameters. scirp.org It is known that the presence of substituents on the benzene (B151609) ring, such as the nitro and ester groups, influences the bond lengths and angles. scirp.org For instance, in a study on 4-methyl-3-nitrobenzoic acid, the ipso C-C-C bond angle at the carbon bearing the nitro group was calculated to be around 122.54°, which is in good agreement with experimental data for similar nitrobenzene (B124822) derivatives. scirp.org

For this compound, a conformational analysis would also be necessary to identify the different spatial arrangements of the butyl chain and their relative energies. This involves rotating the single bonds in the butyl group and calculating the energy of each conformer. The conformer with the lowest energy is the most stable and is used for subsequent calculations. In a study of 4-methyl-3-nitrobenzoic acid, two conformers, cis and trans, were identified based on the orientation of the carboxylic acid group, with the cis conformer being slightly more stable. scirp.org A similar conformational landscape would be expected for the ester group in this compound.

Table 1: Representative Optimized Geometrical Parameters for a Model Nitroaromatic Compound (4-Methyl-3-Nitrobenzoic Acid)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N Bond Length | ~1.47 |

| N-O Bond Lengths | ~1.22 |

| C=O Bond Length | ~1.21 |

| C-O Bond Length | ~1.35 |

| C-C-N Bond Angle | ~118-119 |

| O-N-O Bond Angle | ~123 |

Note: These are representative values from DFT calculations on a similar molecule and may vary slightly for this compound.

Electronic Structure Descriptors: HOMO/LUMO Analysis and Charge Distribution

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests a more reactive molecule.

For nitroaromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the nitro group, which is a strong electron-withdrawing group. researchgate.net This makes the nitro group susceptible to nucleophilic attack. DFT calculations can provide the energies of these orbitals and visualize their spatial distribution. researchgate.netyoutube.com

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. In this compound, the nitrogen atom of the nitro group is expected to have a significant positive charge, while the oxygen atoms of the nitro group will carry negative charges. The carbon atom of the carbonyl group in the ester function will also be positively charged. This charge distribution is critical in determining the molecule's electrostatic potential and its interactions with other molecules.

Table 2: Representative HOMO-LUMO Energies and Gap for a Nitroaromatic Compound

| Parameter | Energy (eV) |

| HOMO Energy | ~ -7.5 to -8.5 |

| LUMO Energy | ~ -2.5 to -3.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These are typical ranges for nitroaromatic compounds and the exact values for this compound would require specific calculations.

Prediction and Validation of Vibrational Frequencies

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. scirp.orgslideshare.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and the assignment of spectral bands. scirp.org

For nitroaromatic compounds, the characteristic vibrational modes of the nitro group (asymmetric and symmetric stretching) are of particular interest and are typically observed in specific regions of the IR and Raman spectra. researchgate.net DFT calculations have been shown to reproduce these frequencies with good accuracy, although a scaling factor is sometimes applied to the calculated values to better match the experimental data. scirp.orgslideshare.net The vibrational analysis of a related molecule, 4-methyl-3-nitrobenzoic acid, has been performed using the B3LYP functional with a 6-311++G basis set, showing good agreement between the scaled theoretical frequencies and the experimental FTIR and FT-Raman spectra. scirp.org

Table 3: Key Predicted Vibrational Frequencies for a Model Nitroaromatic Compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1720-1740 |

| NO₂ Asymmetric Stretch | ~1520-1540 |

| NO₂ Symmetric Stretch | ~1340-1360 |

| C-O Stretch (Ester) | ~1270-1290 |

Note: These are approximate ranges based on data for similar molecules. southalabama.edu

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. researchgate.netnih.gov These descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character (ω = χ² / (2η)).

These descriptors are valuable for comparing the reactivity of different molecules. For a series of benzoic acid derivatives, it has been shown that the electrophilicity index is influenced by the nature of the substituents on the aromatic ring. researchgate.net The nitro group, being a strong electron-withdrawing group, is expected to significantly increase the electrophilicity of this compound, making it more susceptible to nucleophilic attack.

Table 4: Representative Calculated Global Reactivity Descriptors for a Nitroaromatic Compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | ~ 7.5 - 8.5 |

| Electron Affinity (A) | ~ 2.5 - 3.5 |

| Electronegativity (χ) | ~ 5.0 - 6.0 |

| Chemical Hardness (η) | ~ 2.0 - 2.5 |

| Electrophilicity Index (ω) | ~ 5.0 - 7.2 |

Note: These values are estimations based on the typical HOMO and LUMO energies of nitroaromatic compounds.

Comparative Studies of Various DFT Functionals and Basis Sets

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. Numerous functionals (e.g., B3LYP, M06-2X, PBE0) and basis sets (e.g., 6-31G*, 6-311++G(d,p), aug-cc-pVTZ) are available. srce.hracs.org For nitroaromatic compounds, it is important to select a computational method that can accurately describe the electronic structure and properties of these systems.

Several studies have compared the performance of different DFT functionals for calculating properties like reduction potentials of nitroaromatic compounds. srce.hrresearchgate.net For instance, some functionals have shown good linear correlations between calculated and experimental Gibbs free energies of reaction, though systematic deviations can occur, highlighting the importance of accurately modeling solvation effects. srce.hr One study found that the M06-2X functional with a large basis set provided reliable one-electron reduction potentials for nitroaromatic compounds. acs.org The choice of the functional and basis set should be carefully considered and validated against experimental data whenever possible to ensure the reliability of the computational predictions. For nitrogen-containing compounds, correcting for known systematic errors in DFT-GGA calculations can also be important. acs.org

Computational Mechanistic Investigations

Computational methods are invaluable for elucidating reaction mechanisms at the molecular level. For this compound, two key reaction types are of interest: reactions involving the nitro group and the hydrolysis of the ester group.

Theoretical studies on the reduction of nitroaromatic compounds have provided insights into the initial steps of this process, which often involves electron transfer to the nitro group. mdpi.com DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation barriers, thereby providing a detailed understanding of the reaction mechanism.

Similarly, the mechanism of ester hydrolysis can be investigated using computational approaches. researchgate.netnih.govacs.org These studies can explore different catalytic pathways (acid-catalyzed, base-catalyzed, and neutral hydrolysis) and determine the corresponding energy profiles. For example, DFT investigations have been used to explain the increased reactivity of esters in alkaline media, where the hydroxyl ion acts as the key nucleophile. nih.gov Such studies for this compound would involve modeling the attack of a nucleophile (e.g., a water molecule or a hydroxide (B78521) ion) on the carbonyl carbon of the ester group, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-O bond.

Transition State Localization and Intrinsic Reaction Coordinate Analysis

The study of chemical reactions at a molecular level requires a detailed understanding of the potential energy surface (PES). A key feature of the PES is the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products. Locating this first-order saddle point is crucial for understanding reaction mechanisms and calculating reaction rates.

For a reaction involving this compound, such as its hydrolysis or reduction, transition state localization would be a primary objective. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are employed to search for the saddle point on the PES. The successful localization of a transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy pathway that connects the transition state to the reactants and products. By tracing this path, chemists can verify that the located TS indeed connects the desired reactants and products and can visualize the geometric changes the molecule undergoes throughout the reaction. For the alkaline hydrolysis of an ester like this compound, the IRC would map the trajectory of the hydroxide ion's approach to the carbonyl carbon, the formation of the tetrahedral intermediate, and its subsequent collapse to form the carboxylate and butanol.

Thermodynamic and Kinetic Parameter Prediction

Computational chemistry provides powerful tools for predicting the thermodynamic and kinetic parameters that govern a chemical reaction. These predictions are vital for assessing reaction feasibility and understanding rate-determining steps.

Activation Energies (Ea) are calculated from the energy difference between the reactants and the transition state. This parameter is a critical component of the Arrhenius equation and directly influences the reaction rate.

Reaction Enthalpies (ΔHrxn) are determined by the difference in the calculated enthalpies of the products and reactants. A negative ΔHrxn indicates an exothermic reaction, while a positive value signifies an endothermic one. These calculations often include zero-point vibrational energy (ZPVE) corrections and thermal corrections to obtain values at a specific temperature.

For a representative reaction, such as the base-catalyzed hydrolysis of a nitroaromatic ester, computational methods can provide the data shown in the table below.

Table 1: Illustrative Predicted Thermodynamic and Kinetic Parameters for the Alkaline Hydrolysis of a Nitroaromatic Ester

| Parameter | Description | Illustrative Value (kJ/mol) |

| Ea (forward) | Activation Energy for the formation of the tetrahedral intermediate. | +55.2 |

| Ea (reverse) | Activation Energy for the collapse of the intermediate back to reactants. | +30.1 |

| ΔHrxn | Enthalpy of the overall reaction. | -45.8 |

| ΔG‡ | Gibbs Free Energy of Activation. | +72.5 |

| ΔGrxn | Gibbs Free Energy of Reaction. | -38.9 |

Note: These values are illustrative for a generic nitroaromatic ester and demonstrate the type of data obtained from computational analysis. Actual values for this compound would require specific calculations.

Modeling of Intermolecular Interactions

The behavior of this compound in condensed phases (liquid or solid) is governed by intermolecular interactions. Modeling these forces is essential for understanding its physical properties like boiling point, solubility, and crystal structure.

Solvent Effects are critical as most reactions are performed in a solvent. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for estimating how a solvent might stabilize charge separation in a transition state. Explicit solvent models involve including individual solvent molecules in the calculation, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, albeit at a much higher computational cost. For this compound, modeling would likely show that polar aprotic solvents can stabilize the polar transition state of its hydrolysis.

Crystal Lattice Forces determine the packing of molecules in the solid state. Predicting the crystal structure of a molecule is a significant challenge in computational chemistry, often referred to as "crystal structure prediction." This involves sampling numerous possible packing arrangements and ranking them by their lattice energy. These calculations account for van der Waals forces, electrostatic interactions (arising from the polar nitro and ester groups), and potentially weak C-H···O hydrogen bonds to predict the most stable crystal polymorph.

Quantitative Structure-Property Relationship (QSPR) Development

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. The goal is to develop a mathematical equation that can predict the property of interest for new or untested compounds.

To develop a QSPR model for a series of alkyl nitrobenzoates, including this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors are numerical representations of the molecular structure and can be constitutional, topological, geometric, or electronic.

Table 2: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The mass of the molecule. |

| Topological | Wiener Index | A distance-based graph invariant. |

| Geometric | Molecular Surface Area | The solvent-accessible surface area. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. |

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the model. For instance, a QSPR model could be developed to predict the boiling point of various alkyl nitrobenzoates. The resulting equation might look like:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Dipole Moment) - c₃*(LogP)

Here, the coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. Such a model, once validated, could accurately predict the boiling point of this compound based solely on its calculated descriptors.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

The strategic placement of the electron-withdrawing nitro group and the modifiable butyl ester group makes Butyl 3-nitrobenzoate a powerful tool for synthetic chemists. These groups can be selectively manipulated to introduce new functionalities, paving the way for the synthesis of diverse and complex target molecules.

This compound functions as a foundational building block in organic synthesis. The presence of two distinct reactive sites on the aromatic ring allows for programmed, stepwise modifications. The ester group, for instance, directs incoming electrophiles to the meta position during electrophilic aromatic substitution, a principle that is fundamental to its own synthesis from methyl benzoate (B1203000) via nitration. orgsyn.orgrsc.org